molecular formula C14H18ClNS B1378570 3-(1-Benzothiophen-3-ylmethyl)piperidine hydrochloride CAS No. 1607261-55-1

3-(1-Benzothiophen-3-ylmethyl)piperidine hydrochloride

Cat. No.: B1378570
CAS No.: 1607261-55-1
M. Wt: 267.8 g/mol
InChI Key: FEOHOBZUEBJJCK-UHFFFAOYSA-N
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Description

3-(1-Benzothiophen-3-ylmethyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C14H18ClNS and its molecular weight is 267.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research on compounds structurally related to 3-(1-Benzothiophen-3-ylmethyl)piperidine hydrochloride often focuses on their synthesis and characterization. For example, studies on benzothiophene derivatives and their synthesis methods reveal their potential as intermediates in creating pharmacologically active molecules. The detailed analysis and spectral data collection, including methods like NMR, UV, FT-IR, and MS, provide a foundation for understanding these compounds' physicochemical properties and stability (Germann, Ma, Han, & Tikhomirova, 2013).

Pharmacological Effects

Compounds similar to this compound are investigated for their pharmacological effects, particularly as selective serotonin reuptake inhibitors (SSRIs). Their pharmacokinetics, metabolism, and therapeutic potential in treating various psychiatric disorders are areas of active research. Such studies contribute to our understanding of how structural modifications can influence the biological activity of these compounds (Germann, Ma, Han, & Tikhomirova, 2013).

Antimicrobial Activity

Research on benzothiazole and benzothiophene derivatives, which share a structural similarity with the chemical , has explored their antimicrobial properties. These studies aim to synthesize new compounds and evaluate their effectiveness against various bacterial and fungal strains. The discovery of compounds with significant antimicrobial activity opens up possibilities for developing new therapeutic agents to combat resistant microbial strains (Patel & Agravat, 2007).

Receptor Binding and Agonist Activity

The design and synthesis of derivatives related to this compound for receptor binding studies, particularly targeting serotonin receptors, have been a focus. These studies are crucial for developing drugs with specific receptor profiles, potentially leading to medications with fewer side effects and improved efficacy for treating gastrointestinal and psychiatric disorders (Sonda, Kawahara, Murozono, Sato, Asano, & Haga, 2003).

Novel Synthesis Methods

Innovations in synthesis methods for creating benzothiophene and related compounds, including those structurally related to this compound, are significant. These methods aim to improve the efficiency, yield, and selectivity of chemical reactions, potentially reducing the environmental impact and cost of drug development processes. For example, the use of solvent-free conditions and green chemistry principles in synthesis represents a forward-thinking approach to chemical manufacturing (Acharyulu, Dubey, Reddy, & Suresh, 2008).

Properties

IUPAC Name

3-(1-benzothiophen-3-ylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NS.ClH/c1-2-6-14-13(5-1)12(10-16-14)8-11-4-3-7-15-9-11;/h1-2,5-6,10-11,15H,3-4,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOHOBZUEBJJCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=CSC3=CC=CC=C32.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.